molecular formula C16H14ClNOS B12882697 6-Chloro-1-methyl-4-(phenylthio)-3,4-dihydro-2(1H)-quinolinone CAS No. 66365-65-9

6-Chloro-1-methyl-4-(phenylthio)-3,4-dihydro-2(1H)-quinolinone

Cat. No.: B12882697
CAS No.: 66365-65-9
M. Wt: 303.8 g/mol
InChI Key: CJWVLYIZRVMULW-UHFFFAOYSA-N
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Description

6-Chloro-1-methyl-4-(phenylthio)-3,4-dihydro-2(1H)-quinolinone is a heterocyclic compound that belongs to the quinolinone family This compound is characterized by the presence of a chlorine atom at the 6th position, a methyl group at the 1st position, and a phenylthio group at the 4th position of the quinolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1-methyl-4-(phenylthio)-3,4-dihydro-2(1H)-quinolinone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-chloro-1-methylquinolin-2(1H)-one with phenylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1-methyl-4-(phenylthio)-3,4-dihydro-2(1H)-quinolinone can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the chlorine atom or to convert the quinolinone core to a dihydroquinoline derivative.

    Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinolinone derivatives depending on the nucleophile used.

Scientific Research Applications

6-Chloro-1-methyl-4-(phenylthio)-3,4-dihydro-2(1H)-quinolinone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Chloro-1-methyl-4-(phenylthio)-3,4-dihydro-2(1H)-quinolinone involves its interaction with specific molecular targets. The phenylthio group can interact with biological macromolecules, potentially inhibiting enzymes or interfering with cellular processes. The chlorine atom and quinolinone core may also contribute to its activity by enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-1-methyl-4-phenylquinazolin-2(1H)-one: Similar structure but lacks the phenylthio group.

    3-Amino-6-chloro-1-methyl-4-phenylquinolin-2(1H)-one: Contains an amino group instead of the phenylthio group.

Uniqueness

6-Chloro-1-methyl-4-(phenylthio)-3,4-dihydro-2(1H)-quinolinone is unique due to the presence of the phenylthio group, which can impart distinct chemical and biological properties. This group can enhance lipophilicity and influence the compound’s interaction with biological targets, making it a valuable scaffold for drug discovery and development.

Properties

CAS No.

66365-65-9

Molecular Formula

C16H14ClNOS

Molecular Weight

303.8 g/mol

IUPAC Name

6-chloro-1-methyl-4-phenylsulfanyl-3,4-dihydroquinolin-2-one

InChI

InChI=1S/C16H14ClNOS/c1-18-14-8-7-11(17)9-13(14)15(10-16(18)19)20-12-5-3-2-4-6-12/h2-9,15H,10H2,1H3

InChI Key

CJWVLYIZRVMULW-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC(C2=C1C=CC(=C2)Cl)SC3=CC=CC=C3

Origin of Product

United States

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